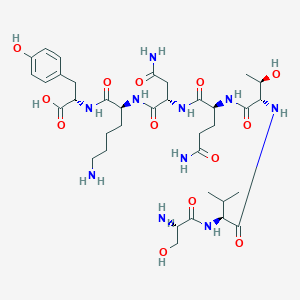![molecular formula C15H24O5Si B14188712 2,4-Dimethoxy-6-{[2-(trimethylsilyl)ethoxy]methoxy}benzaldehyde CAS No. 918136-67-1](/img/structure/B14188712.png)
2,4-Dimethoxy-6-{[2-(trimethylsilyl)ethoxy]methoxy}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-6-{[2-(trimethylsilyl)ethoxy]methoxy}benzaldehyde is a complex organic compound with the molecular formula C15H24O5Si. It is characterized by the presence of methoxy groups, a trimethylsilyl group, and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-6-{[2-(trimethylsilyl)ethoxy]methoxy}benzaldehyde typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the protection of hydroxyl groups followed by the introduction of methoxy and trimethylsilyl groups. The final step usually involves the formylation of the aromatic ring to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-6-{[2-(trimethylsilyl)ethoxy]methoxy}benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2,4-Dimethoxy-6-{[2-(trimethylsilyl)ethoxy]methoxy}benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-6-{[2-(trimethylsilyl)ethoxy]methoxy}benzaldehyde depends on the specific reactions it undergoes. In general, the compound interacts with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophiles, while the methoxy and trimethylsilyl groups can participate in electronic interactions and steric effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzaldehyde: Lacks the trimethylsilyl and ethoxy groups.
2,4-Dimethoxy-6-methoxybenzaldehyde: Lacks the trimethylsilyl group.
2,4-Dimethoxy-6-ethoxybenzaldehyde: Lacks the trimethylsilyl group.
Uniqueness
2,4-Dimethoxy-6-{[2-(trimethylsilyl)ethoxy]methoxy}benzaldehyde is unique due to the presence of the trimethylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying specific chemical reactions and developing new synthetic methodologies.
Properties
CAS No. |
918136-67-1 |
|---|---|
Molecular Formula |
C15H24O5Si |
Molecular Weight |
312.43 g/mol |
IUPAC Name |
2,4-dimethoxy-6-(2-trimethylsilylethoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C15H24O5Si/c1-17-12-8-14(18-2)13(10-16)15(9-12)20-11-19-6-7-21(3,4)5/h8-10H,6-7,11H2,1-5H3 |
InChI Key |
JKEZAGYFFQDDJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OCOCC[Si](C)(C)C)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Methoxyphenyl)-5-{4-[(propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine](/img/structure/B14188632.png)
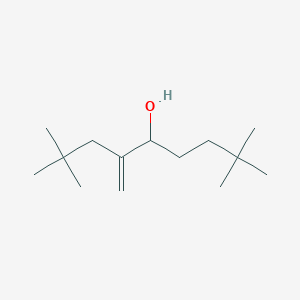
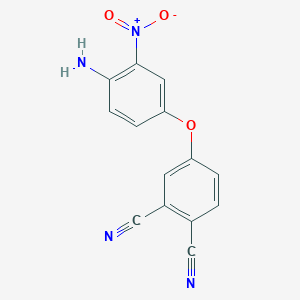
![4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid](/img/structure/B14188653.png)
![5,5'-Bibenzo[h]quinoline](/img/structure/B14188655.png)
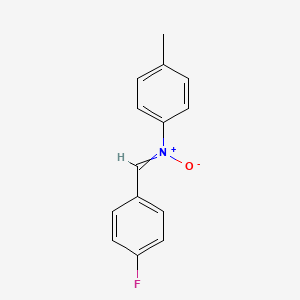
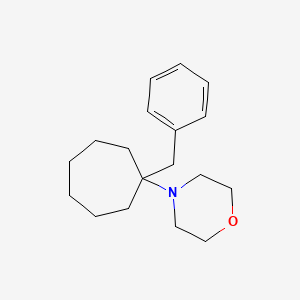
![4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate](/img/structure/B14188683.png)
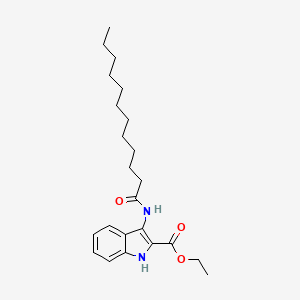
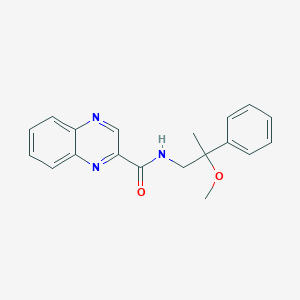
![[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14188704.png)

